molecular formula C25H20N2O4S2 B380941 2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 315677-17-9

2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Katalognummer: B380941
CAS-Nummer: 315677-17-9
Molekulargewicht: 476.6g/mol
InChI-Schlüssel: SYDVTURWZDLKGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic molecule featuring a fused benzothienopyrimidinone core. The 3-phenyl substitution and tetrahydrobenzothiophene system contribute to its rigid, planar geometry, likely influencing its intermolecular interactions and pharmacokinetic properties .

Eigenschaften

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S2/c28-18(15-10-11-19-20(12-15)31-14-30-19)13-32-25-26-23-22(17-8-4-5-9-21(17)33-23)24(29)27(25)16-6-2-1-3-7-16/h1-3,6-7,10-12H,4-5,8-9,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDVTURWZDLKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Understanding the affected pathways and their downstream effects would require further investigation.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of the compound.

Biologische Aktivität

The compound 2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one , known by its CAS number 503431-84-3 , belongs to a class of compounds that exhibit a variety of biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects and mechanisms of action.

PropertyValue
Molecular FormulaC25H16N2O5S2
Molar Mass488.53 g/mol
Density1.51 g/cm³ (predicted)
Boiling Point690.5 °C (predicted)
pKa-0.90 (predicted)

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the benzodioxole moiety is significant as it is known for its potential in modulating enzyme activities and influencing signaling pathways.

Key Mechanisms:

  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

Pharmacological Studies

Recent research has focused on evaluating the pharmacological effects of this compound through various in vitro and in vivo studies.

In Vitro Studies

  • Cell Line Tests : The compound was tested on various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations.
  • Enzyme Inhibition : Studies indicated that it could inhibit specific enzymes involved in cancer progression and inflammation.

In Vivo Studies

  • Animal Models : In rodent models, administration of the compound resulted in reduced tumor growth and improved survival rates in cancer models.
  • Toxicity Assessment : Toxicological evaluations suggested a favorable safety profile at therapeutic doses.

Case Studies

  • Case Study 1: Anticancer Activity
    • A study conducted on human breast cancer cells showed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.
  • Case Study 2: Anti-inflammatory Effects
    • In a model of acute inflammation, the compound reduced paw edema in rats, indicating its potential as an anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues sharing the benzothieno[2,3-d]pyrimidin-4-one core but differing in substituents. Key structural variations and their inferred implications are summarized in Table 1.

Table 1: Structural and Inferred Property Comparison

Compound Name (Substituent R) Molecular Formula Molecular Weight Key Structural Features Potential Implications
Target Compound (1,3-Benzodioxol-5-yl) C₂₅H₂₀N₂O₄S₂ 500.56 1,3-Benzodioxole group, sulfanyl-2-oxoethyl linker Enhanced electron density; potential metabolic resistance via dioxolane ring
4-(Difluoromethoxy)phenyl analogue (Ev. 2,6) C₂₅H₂₀F₂N₂O₃S₂ 530.54 Difluoromethoxy group at para position Increased lipophilicity (due to F); para substitution may optimize target binding
4-Methoxyphenyl-acetamide analogue (Ev. 3) C₂₃H₂₁N₃O₅S₂ 507.56 Methoxyphenyl with acetamide side chain Acetamide enables H-bonding; methoxy group modulates electron distribution
2-(Difluoromethoxy)phenyl analogue (Ev. 6) C₂₅H₂₀F₂N₂O₃S₂ 530.54 Difluoromethoxy group at ortho position Steric hindrance from ortho substitution; reduced conformational flexibility
4-Bromophenyl analogue (Ev. 7) C₂₀H₁₉BrN₂OS₂ 463.40 Bromine atom at para position Halogen bonding potential; increased molecular weight may affect solubility
Pyridin-4-ylmethyl analogue (Ev. 8) C₂₄H₂₃N₃OS₂ 433.59 Pyridine ring substituted at position 4 Basic nitrogen enables charge interactions; π-π stacking with aromatic targets

Key Observations

Electron-Donating vs. Electron-Withdrawing Groups :

  • The target compound’s 1,3-benzodioxole group is electron-donating, which may enhance resonance stabilization compared to electron-withdrawing substituents like difluoromethoxy (Ev. 2, 6) .
  • Bromine (Ev. 7) and pyridine (Ev. 8) introduce mixed electronic effects, influencing charge distribution and intermolecular interactions.

The acetamide side chain in Ev. 3 adds flexibility, possibly improving solubility but increasing metabolic vulnerability .

Lipophilicity and Solubility :

  • Fluorinated derivatives (Ev. 2, 6) exhibit higher lipophilicity (calculated LogP ~3.5–4.0), favoring membrane permeability but risking solubility limitations.
  • The pyridine-containing analogue (Ev. 8) may show improved aqueous solubility due to its basic nitrogen .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.